molecular formula C19H26N2O3 B13833279 tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13833279
M. Wt: 330.4 g/mol
InChI Key: NQUQKYBHLOZWLJ-IYBDPMFKSA-N
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Description

7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound with the molecular formula C19H26N2O3 . It is a derivative of the 3,7-diazabicyclo[3.3.1]nonane skeleton, also known as bispidine, which is a bicyclic structure containing nitrogen atoms at the bridgehead positions. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as ligands, coordinating with metal centers and stabilizing them. This property is particularly useful in radiopharmaceuticals, where the compound can be used to deliver radioactive isotopes to specific biological targets . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or metal ion chelation.

Comparison with Similar Compounds

Similar compounds to 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one include other derivatives of the 3,7-diazabicyclo[3.3.1]nonane skeleton, such as:

The uniqueness of 7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+

InChI Key

NQUQKYBHLOZWLJ-IYBDPMFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@@H](C1)C2=O)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3

Origin of Product

United States

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